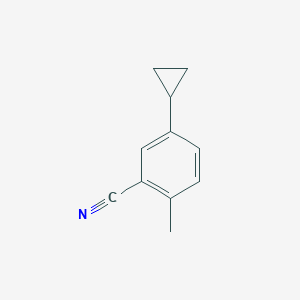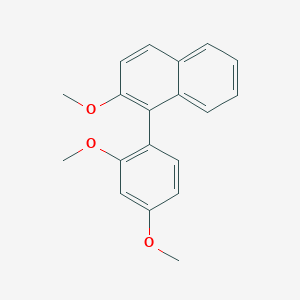
17-Oxo Dexamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Oxo Dexamethasone is a synthetic corticosteroid derivative of dexamethasone. It is primarily used as a pharmaceutical analytical impurity to ensure the quality and safety of medicines. This compound is known for its role in analytical testing to detect, identify, and measure pharmaceutical impurities .
Preparation Methods
The preparation of 17-Oxo Dexamethasone involves the degradation of dexamethasone in an aqueous medium. This process can be influenced by factors such as time, temperature, and light exposure. The degradation pathways have been studied extensively, and the compound can be synthesized through controlled oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of dexamethasone as a starting material. The process includes:
Oxidation: Controlled oxidation of dexamethasone to produce this compound.
Purification: The product is then purified using techniques such as recrystallization and chromatography to ensure its purity and quality.
Chemical Reactions Analysis
17-Oxo Dexamethasone undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: It can be reduced back to dexamethasone under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and chloroform.
Major Products Formed:
Oxidation Products: this compound.
Reduction Products: Dexamethasone.
Scientific Research Applications
17-Oxo Dexamethasone has several scientific research applications, including:
Analytical Testing: Used to detect, identify, and measure pharmaceutical impurities.
Stress Studies: Helps determine degradation impurities produced during stress studies.
Method Development: Used in the development, validation, and transfer of analytical methods.
Spiking Studies: Employed in process R&D to demonstrate depletion upon recrystallization.
Stability Testing: Used to identify unknown impurities formed during stability conditions.
Mechanism of Action
The mechanism of action of 17-Oxo Dexamethasone is similar to that of dexamethasone. It exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
17-Oxo Dexamethasone can be compared with other similar compounds such as:
- 6-Hydroxydexamethasone
- 11-Dehydrodexamethasone
- 20-Dihydrodexamethasone
- 6-Hydroxy-17-Oxodexamethasone
Uniqueness:
- Structural Differences: The presence of the oxo group at the 17th position differentiates it from other dexamethasone derivatives.
- Analytical Use: Its primary use as a pharmaceutical analytical impurity sets it apart from other compounds that may have therapeutic applications .
Properties
IUPAC Name |
9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)


![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)










